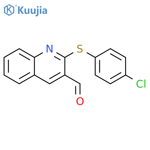

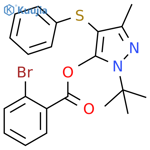

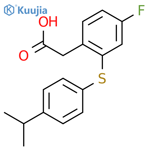

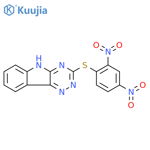

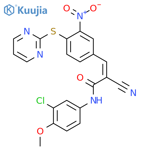

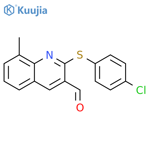

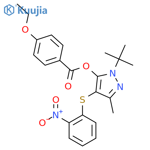

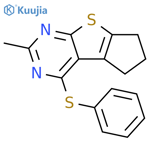

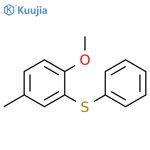

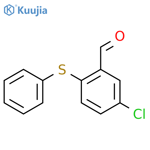

Diarylthioethers

Diarylthioethers are a class of organic compounds that feature two aryl groups attached to a sulfur atom via an ethylene bridge. These compounds play a significant role in various applications due to their unique structural features and properties.

Typically, diarylthioethers consist of two aromatic rings (aryls) connected through a sulfur-containing group (-S-), often referred to as the "bridgehead" position. The presence of both aryl groups and the thioether functionality endows these compounds with distinct chemical characteristics such as improved solubility in organic solvents, enhanced stability towards oxidative conditions, and potential reactivity due to the electrophilic aromatic substitution capabilities.

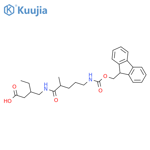

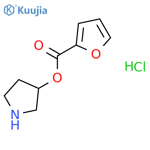

These properties make diarylthioethers valuable intermediates in synthetic chemistry. They are widely used in pharmaceuticals, agrochemicals, materials science, and environmental remediation applications. For instance, their ability to act as precursors for other functional groups or to serve as stabilizers in polymer formulations has been well-documented.

In summary, diarylthioethers offer a versatile platform for chemical innovation across multiple industries, driven by their inherent structural flexibility and reactivity.

関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

4. Book reviews

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品